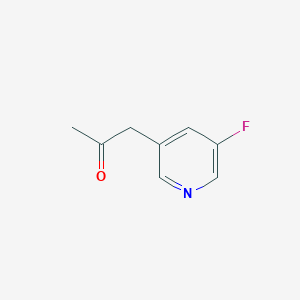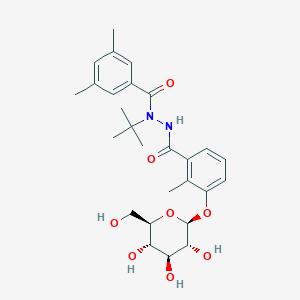
Methoxyfenozide Glycoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxyfenozide Glycoside is a compound that combines the properties of methoxyfenozide, a broad-spectrum insecticide, with glycosides, which are molecules consisting of a sugar bound to another functional group. Methoxyfenozide is known for its low toxicity to mammals and high efficacy against various insect pests, particularly those in the Lepidoptera order . Glycosides, on the other hand, are widely studied for their diverse biological activities and roles in plant metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyfenozide Glycoside typically involves the glycosylation of methoxyfenozide. This process can be carried out by reacting methoxyfenozide with a suitable glycosyl donor in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using techniques such as liquid-liquid extraction and chromatography to isolate the desired product
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing
化学反应分析
Types of Reactions
Methoxyfenozide Glycoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Nucleophilic substitution reactions can replace functional groups on the glycoside moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Oxidation Products: Oxides and carboxylic acids
Reduction Products: Alcohols and alkanes
Substitution Products: Various substituted glycosides .
科学研究应用
Methoxyfenozide Glycoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of glycosides under different conditions
Biology: Investigated for its role in plant metabolism and its potential as a bioactive compound in pest control
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways
Industry: Utilized in the development of environmentally friendly insecticides and pest control agents .
作用机制
Methoxyfenozide Glycoside exerts its effects by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. The compound binds to ecdysone receptors, triggering premature molting and ultimately leading to the death of the insect. This mechanism is highly specific to insects, making this compound an effective and selective insecticide .
相似化合物的比较
Similar Compounds
Methoxyfenozide: The parent compound, known for its insecticidal properties
Thioglycosides: Similar glycosides with sulfur atoms, used as metabolic decoys in biological studies
Cardiac Glycosides: A class of glycosides used in medicine for their effects on heart function
Uniqueness
Methoxyfenozide Glycoside stands out due to its combination of insecticidal properties and glycoside functionality. This dual nature allows it to be used in diverse applications, from pest control to biochemical research, making it a versatile and valuable compound .
属性
分子式 |
C27H36N2O8 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26-/m1/s1 |
InChI 键 |
VHKCDHSPIZEGQX-MYIDKPJBSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
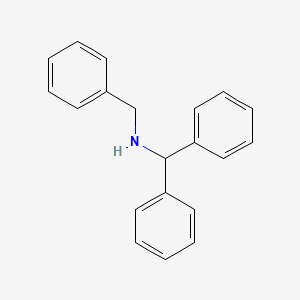
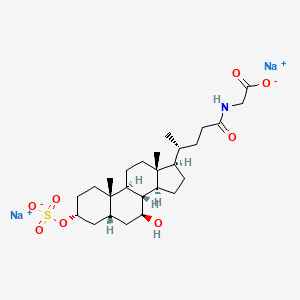
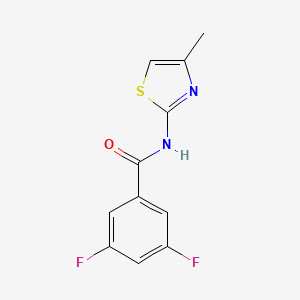
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
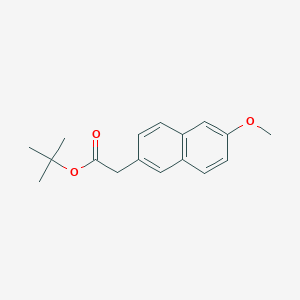
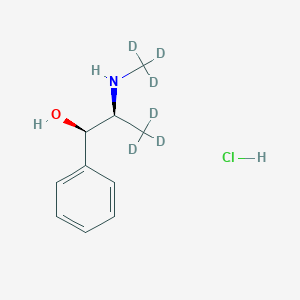

![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
